BenchChemオンラインストアへようこそ!

Trientine hydrochloride

Wilson disease copper chelation adverse event profile

Trientine hydrochloride (TETA 2HCl, CAS 38260-01-4) is the evidence-based alternative to D-penicillamine for Wilson disease patients with documented intolerance. A 2025 meta-analysis confirms 66% lower odds of adverse events (OR=0.34, 95% CI: 0.14–0.80) and 70% lower odds of treatment discontinuation (OR=0.30, 95% CI: 0.21–0.43) versus D-penicillamine. This USP-grade dihydrochloride salt meets 97.0–103.0% purity specifications with chromatographic impurity ≤2.0%. Requires refrigerated storage and cold-chain shipping at 2–8°C. For room-temperature-stable oral solid dosage forms, evaluate the tetrahydrochloride salt (TETA 4HCl).

Molecular Formula C6H20Cl2N4
Molecular Weight 219.15 g/mol
CAS No. 38260-01-4
Cat. No. B1681572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrientine hydrochloride
CAS38260-01-4
SynonymsTETA;  Trien;  Triethylenetetramine;  Triethylene tetramine;  Trientine;  Trientine HCl;  Trientine dihydrochloride;  brand name: Sypine.
Molecular FormulaC6H20Cl2N4
Molecular Weight219.15 g/mol
Structural Identifiers
SMILESC(CNCCNCCN)N.Cl.Cl
InChIInChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H
InChIKeyWYHIICXRPHEJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>32.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trientine Hydrochloride CAS 38260-01-4: Copper Chelator Procurement and Comparator Overview


Trientine hydrochloride (C₆H₁₈N₄·2HCl, molecular weight 219.2) is a copper-chelating agent indicated for the treatment of Wilson's disease in patients intolerant to D-penicillamine [1]. It is freely soluble in water, soluble in methanol, and slightly soluble in ethanol [2]. The compound promotes urinary copper excretion and controls circulating free copper [3], though on a molar basis it appears less potent than D-penicillamine [1].

Trientine Hydrochloride: Why D‑Penicillamine and Zinc Salts Cannot Be Simply Substituted


Trientine hydrochloride and D‑penicillamine cannot be considered interchangeable due to divergent adverse event profiles, copper excretion mechanisms, and storage stability requirements [1]. A 2025 meta-analysis found trientine has significantly lower odds of adverse events (OR = 0.34, 95% CI: 0.14–0.80) and treatment discontinuation (OR = 0.30, 95% CI: 0.21–0.43) compared to D‑penicillamine, but higher odds of treatment failure (OR = 4.09, 95% CI: 2.34–7.15) [2]. Furthermore, trientine dihydrochloride (TETA 2HCl) requires refrigerated storage at 2–8°C, whereas the tetrahydrochloride salt (TETA 4HCl) is stable at room temperature [3]. These quantifiable differences preclude casual therapeutic substitution and underscore the need for product-specific procurement decisions.

Trientine Hydrochloride Evidence Guide: Quantified Differentiation vs. D‑Penicillamine and Zinc


Trientine vs. D‑Penicillamine: Odds of Adverse Events and Treatment Discontinuation

A 2025 systematic review and meta-analysis (26 cohorts, 1 RCT) directly compared trientine and D‑penicillamine. Trientine demonstrated significantly lower odds of adverse events (OR = 0.34, 95% CI: 0.14–0.80, p = 0.01) and treatment discontinuation due to adverse events (OR = 0.30, 95% CI: 0.21–0.43, p < 0.00001) compared to D‑penicillamine [1].

Wilson disease copper chelation adverse event profile

Trientine vs. D‑Penicillamine: Comparative Copper Chelation Efficiency In Vitro

An in vitro bathocuproinedisulfonic acid (BCS) assay at pathophysiologically relevant pH (4.5–7.5) demonstrated that trientine was markedly more efficient as a copper chelator than D‑penicillamine [1]. Trientine formed stable copper complexes under neutral or slightly acidic conditions, whereas D‑penicillamine exhibited lower binding affinity and uniquely reduced Cu²⁺ to Cu⁺, a property not shared by trientine [1].

copper chelation in vitro assay affinity comparison

Trientine Tetrahydrochloride vs. Trientine Dihydrochloride: Storage Stability and Treatment Duration

Trientine dihydrochloride (TETA 2HCl) is unstable at room temperature and requires refrigerated storage at 2–8°C, whereas trientine tetrahydrochloride (TETA 4HCl) is stable at room temperature [1]. In a retrospective cohort study of 43 Wilson disease patients, the mean treatment sequence duration was significantly longer for TETA 4HCl (12.6 years) than for TETA 2HCl (7.6 years) (p = 0.011), with discontinuation of TETA 2HCl attributed largely to cold storage adherence issues [1].

salt form stability storage requirements treatment adherence

Trientine vs. Zinc Salts: Comparative Ineffectiveness and Adverse Effect Rates in Pediatric WD

A 2024 pediatric study (n=90) comparing D‑penicillamine, trientine, and zinc found statistically significant differences in drug changes due to treatment ineffectiveness: trientine 44% (22/50), zinc 25% (15/61), and D‑penicillamine 5% (2/37) (all p < 0.05) [1]. Conversely, trientine had the lowest rate of drug changes due to adverse effects among the three agents [1].

pediatric Wilson disease zinc comparison treatment ineffectiveness

Trientine Hydrochloride USP Purity Specification vs. Capsule Formulation

The USP monograph for trientine hydrochloride specifies an assay range of 97.0% to 103.0% on the dried basis, with chromatographic purity requiring that the sum of secondary spots corresponds to not more than 2.0% [1]. In contrast, the USP monograph for trientine hydrochloride capsules allows a broader acceptance range of 90.0% to 110.0% of the labeled amount [2].

USP monograph purity specification quality control

Trientine Hydrochloride: Best-Fit Procurement Scenarios Based on Comparative Evidence


Clinical Procurement for D‑Penicillamine-Intolerant Wilson Disease Patients

Trientine hydrochloride is indicated specifically for Wilson disease patients intolerant to D‑penicillamine [1]. Evidence from a 2025 meta-analysis demonstrates 66% lower odds of adverse events (OR = 0.34) and 70% lower odds of treatment discontinuation (OR = 0.30) compared to D‑penicillamine, making trientine the evidence-based alternative when D‑penicillamine toxicity or intolerance precludes its use [2].

Formulation Development Requiring Room‑Temperature‑Stable Trientine Salt

For manufacturers developing oral solid dosage forms, trientine tetrahydrochloride (TETA 4HCl) offers a critical stability advantage: it is stable at room temperature, whereas trientine dihydrochloride (TETA 2HCl) degrades at room temperature and requires refrigerated storage at 2–8°C [1]. This difference translates to longer mean treatment duration (12.6 vs. 7.6 years, p = 0.011) and reduced cold‑chain logistics burden [1].

Pediatric Wilson Disease Management When Zinc Is Ineffective

In pediatric populations, zinc therapy fails to maintain copper balance in a significant subset of patients (25% ineffectiveness rate) [1]. Trientine, with a 44% ineffectiveness rate but a more favorable adverse effect profile than both zinc and D‑penicillamine, provides a quantifiably safer alternative when zinc proves insufficient [1].

Analytical Reference Standard Procurement for USP Compliance

Laboratories performing quality control of trientine hydrochloride drug substance must adhere to USP specifications requiring 97.0–103.0% purity and chromatographic impurity ≤2.0% [1]. Procurement of USP Reference Standard grade material (CAS 38260-01-4) ensures calibration traceability and method validation compliance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trientine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.